

Application of N-(tert-Butyl)-2-chloroacetamide in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: *N*-(tert-Butyl)-2-chloroacetamide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-2-chloroacetamide is a versatile bifunctional reagent widely employed in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a reactive chloroacetyl group and a sterically hindering tert-butyl moiety, allows for selective alkylation of various nucleophiles. This property makes it a valuable building block for the construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs). The tert-butyl group can influence the electronic environment and provide steric hindrance, which can direct reactions to specific sites and protect sensitive functional groups. This document provides detailed application notes and protocols for the use of **N-(tert-Butyl)-2-chloroacetamide** in the synthesis of pharmaceutical intermediates, with a focus on N-alkylation reactions.

Core Application: N-Alkylation in Heterocyclic Synthesis

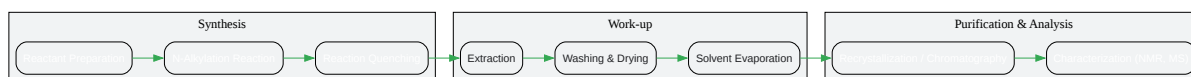
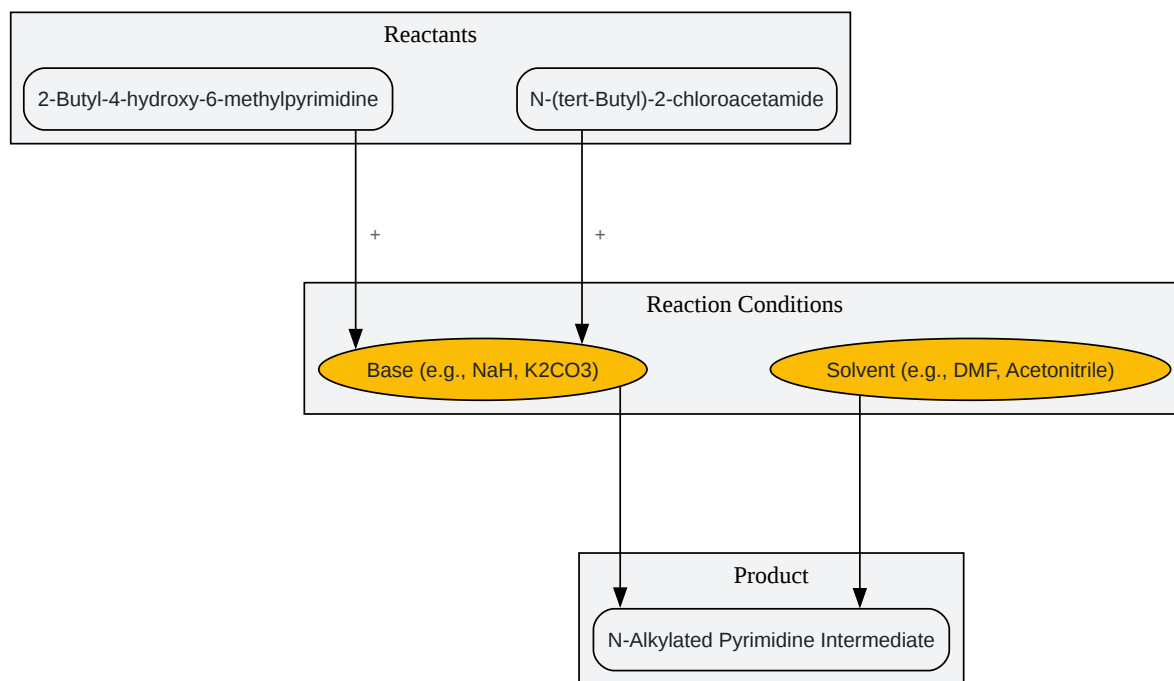
A primary application of **N-(tert-Butyl)-2-chloroacetamide** is the N-alkylation of heterocyclic compounds, a common strategy in pharmaceutical synthesis. The electrophilic carbon of the chloroacetyl group readily reacts with nitrogen-containing nucleophiles, such as imidazoles, pyrimidines, and other heterocycles, to form a new carbon-nitrogen bond. This reaction is

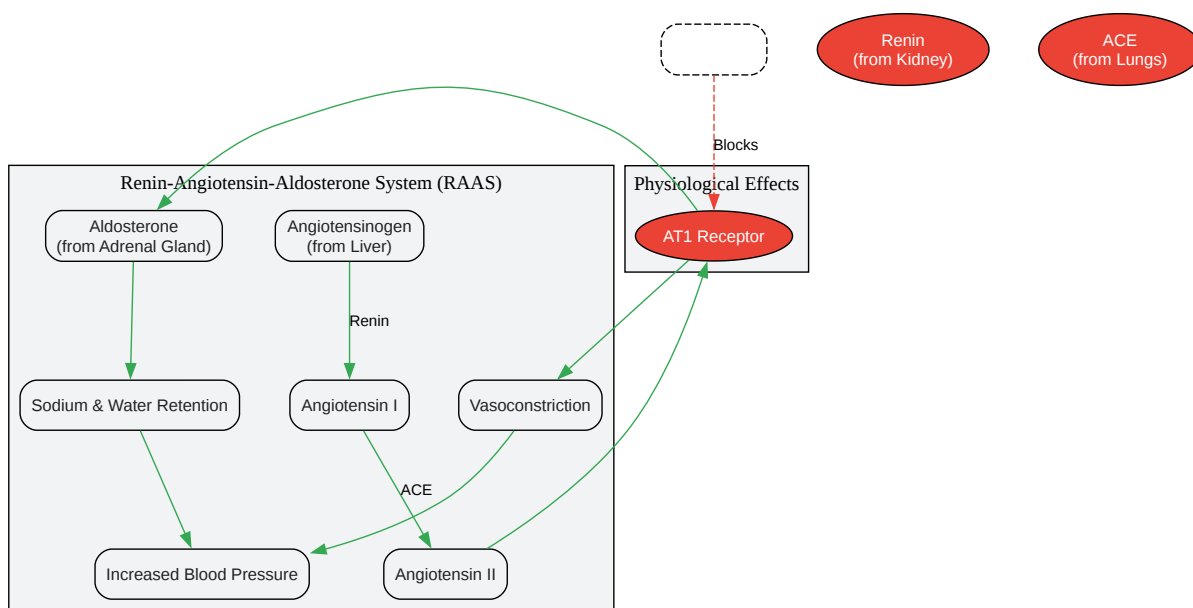
fundamental in the synthesis of a wide range of therapeutic agents, including angiotensin II receptor antagonists, antivirals, and anticancer drugs.

A notable example of a similar chloroacetamide derivative in action is the synthesis of Fimasartan, an angiotensin II receptor antagonist used for the treatment of hypertension. While patent literature often details the use of 2-chloro-N,N-dimethylacetamide in the synthesis of a key pyrimidine intermediate for Fimasartan, the same synthetic strategy can be adapted for **N-(tert-Butyl)-2-chloroacetamide** to generate analogous intermediates.

Reaction Scheme: Synthesis of a Fimasartan Analogue Intermediate

The following reaction scheme illustrates the N-alkylation of a pyrimidine derivative using an N-substituted-2-chloroacetamide. This represents a key step in the synthesis of Fimasartan analogues.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com